molecular formula C15H19ClN2O6S B6663547 2-[2-Chloro-4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenoxy]acetic acid

2-[2-Chloro-4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenoxy]acetic acid

Cat. No.: B6663547
M. Wt: 390.8 g/mol
InChI Key: KPGSCFVIEZNRAY-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenoxy group, a piperidine ring, and a carboxylic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenoxy]acetic acid typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of a phenol derivative to introduce the chloro group at the desired position. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives

    Coupling Reaction: The phenoxy intermediate is then coupled with the piperidine derivative through an amide bond formation. This step often employs coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

    Final Acetylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 2-[2-Chloro-4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenoxy]acetic acid is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its functional groups allow for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-[2-Chloro-4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenoxy]acetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The chloro and piperidine groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenoxyacetic acid: Similar structure but with a nitro group instead of the piperidine moiety.

    2-Chloro-4-aminophenoxyacetic acid: Contains an amino group instead of the piperidine derivative.

    2-Chloro-4-methylphenoxyacetic acid: Features a methyl group instead of the piperidine derivative.

Uniqueness

What sets 2-[2-Chloro-4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenoxy]acetic acid apart is the presence of the piperidine ring with a methylsulfonyl group, which may confer unique biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-chloro-4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O6S/c1-25(22,23)18-6-4-10(5-7-18)15(21)17-11-2-3-13(12(16)8-11)24-9-14(19)20/h2-3,8,10H,4-7,9H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGSCFVIEZNRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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